molecular formula C10H12N4O2 B1299387 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 842955-63-9

3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No.: B1299387
CAS No.: 842955-63-9
M. Wt: 220.23 g/mol
InChI Key: NWSSSDXVQWXROX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(5,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl)propanoic acid, which precisely describes the structural arrangement of the molecule. This nomenclature follows the established conventions for naming fused heterocyclic systems, where the triazolopyrimidine core is designated as triazolo[1,5-a]pyrimidine to indicate the specific fusion pattern between the triazole and pyrimidine rings. The positional numbering system inherent in this nomenclature provides clear identification of the substitution pattern, with dimethyl groups located at positions 5 and 7 of the fused ring system, and the propanoic acid chain attached at position 6.

The compound has been assigned Chemical Abstracts Service registry number 842955-63-9, which serves as a unique identifier in chemical databases and literature. This registry number facilitates unambiguous identification of the compound across various research platforms and commercial suppliers. The Chemical Abstracts Service indexing system provides alternative names for this compound, including variations in the representation of the fused ring system that may appear in different databases and publications.

Property Value
International Union of Pure and Applied Chemistry Name 3-(5,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Chemical Abstracts Service Number 842955-63-9
Molecular Database Laboratory Number MFCD06010510

Molecular Formula and Weight Analysis

The molecular formula of 3-(5,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl)propanoic acid is C₁₀H₁₂N₄O₂, indicating a composition of ten carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and two oxygen atoms. This formula reflects the presence of the fused triazolopyrimidine heterocycle with its associated methyl substituents and the propanoic acid functional group. The molecular weight has been calculated as 220.23 grams per mole, representing the sum of the atomic weights of all constituent atoms in the molecule.

The molecular composition provides insights into the electronic characteristics of the compound. The high nitrogen content, representing four nitrogen atoms within the ten-atom carbon framework, contributes significantly to the electron-rich nature of the heterocyclic system. The nitrogen-to-carbon ratio of 0.4 indicates substantial heteroatomic character, which influences both the physical properties and potential biological activities of the compound. The presence of two oxygen atoms exclusively within the carboxylic acid functionality demonstrates the focused localization of polar character in the molecule.

Molecular Parameter Value
Molecular Formula C₁₀H₁₂N₄O₂
Molecular Weight 220.23 g/mol
Carbon Content 54.54%
Hydrogen Content 5.49%
Nitrogen Content 25.44%
Oxygen Content 14.53%

The simplified molecular-input line-entry system representation CC1=C(C(=NC2=NC=NN12)C)CCC(=O)O provides a linear notation that encodes the complete molecular structure. This notation begins with the methyl group at position 7, proceeds through the fused ring system, and terminates with the propanoic acid chain, offering a compact method for database storage and computational analysis.

Structural Features of the Triazolopyrimidine Core

The triazolopyrimidine core of 3-(5,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl)propanoic acid represents a sophisticated fused heterocyclic system that combines the electronic properties of both triazole and pyrimidine rings. The triazolo[1,5-a]pyrimidine framework belongs to the class of aza-indolizines, which have been characterized as aza-analogs of delocalized ten-π electron systems consisting of an electron-rich five-membered ring fused to an electron-deficient six-membered ring. This electronic distribution creates a unique aromatic system with distinct reactivity patterns and binding characteristics.

The fusion pattern in this triazolopyrimidine system involves the nitrogen atoms at positions 1 and 5 of the triazole ring connecting to the pyrimidine ring at positions a and 1 respectively. This specific arrangement results in a planar, conjugated system where electron delocalization extends across both rings. The triazole portion contributes six π electrons to the overall aromatic system, while the pyrimidine ring provides four π electrons, creating a stable ten-electron aromatic framework. The International Union of Pure and Applied Chemistry Chemical Identifier InChI=1S/C10H12N4O2/c1-6-8(3-4-9(15)16)7(2)14-10(13-6)11-5-12-14/h5H,3-4H2,1-2H3,(H,15,16) provides a standardized representation of the complete molecular connectivity.

The dimethyl substitution pattern at positions 5 and 7 significantly influences the electronic characteristics and steric environment of the core structure. These methyl groups enhance the electron density of the fused ring system through inductive donation while simultaneously creating steric hindrance that affects the three-dimensional conformation of the molecule. The positioning of these substituents also influences the accessibility of the nitrogen atoms for potential coordination or hydrogen bonding interactions.

Structural Element Position Electronic Effect
Triazole Ring N1, N2, N4 Electron-rich, 6π electrons
Pyrimidine Ring N3, C5, C6, C7 Electron-deficient, 4π electrons
Methyl Groups C5, C7 Electron-donating, steric bulk
Propanoic Acid Chain C6 Electron-withdrawing, polar

Positional Isomerism in Triazolopyrimidine Derivatives

The triazolopyrimidine scaffold exhibits remarkable structural diversity through positional isomerism, which arises from the various possible arrangements of nitrogen atoms within the fused ring system and the different substitution patterns that can be achieved. In the case of 3-(5,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl)propanoic acid, the specific triazolo[1,5-a]pyrimidine isomer represents one of several possible fusion patterns between triazole and pyrimidine rings. Alternative isomeric forms include triazolo[4,3-a]pyrimidine, triazolo[1,5-c]pyrimidine, and triazolo[1,5-a]pyrimidine systems, each possessing distinct electronic properties and reactivity profiles.

The [1,5-a] fusion pattern in the target compound creates a specific arrangement where the triazole ring is fused through its N1 and N5 positions to the pyrimidine ring, resulting in a particular distribution of nitrogen atoms throughout the bicyclic system. This arrangement differs significantly from other possible isomers in terms of electron distribution, aromatic character, and potential sites for chemical modification. Research has demonstrated that different triazolopyrimidine isomers can exhibit varying degrees of biological activity, with the specific fusion pattern often being a critical determinant of pharmacological properties.

The substitution pattern within the triazolopyrimidine framework also contributes to isomeric diversity. The placement of the propanoic acid chain at position 6 in this compound represents a specific regioisomer that differs from potential alternatives where the same substituent could be positioned at other available sites on the fused ring system. Similarly, the dimethyl substitution at positions 5 and 7 creates a unique substitution pattern that distinguishes this compound from related derivatives with different methyl group arrangements.

Isomeric Type Structural Variation Impact on Properties
Fusion Isomers [1,5-a] vs [4,3-a] vs [1,5-c] Electronic distribution, aromaticity
Substitution Isomers Position of propanoic acid chain Reactivity, binding affinity
Substitution Isomers Methyl group positions Steric effects, electronic properties
Tautomeric Forms Hydroxy vs oxo forms Chemical stability, biological activity

Properties

IUPAC Name

3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-6-8(3-4-9(15)16)7(2)14-10(13-6)11-5-12-14/h5H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSSSDXVQWXROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360232
Record name 3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842955-63-9
Record name 3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WL-231219 involves the reaction of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine with propanoic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of WL-231219 is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

WL-231219 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

WL-231219 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of parasitic infections.

    Industry: WL-231219 is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which WL-231219 exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

  • Chain Length and Functional Groups: The acetic acid analogue (CAS: 851116-20-6) has a shorter carboxylic acid chain, which may reduce steric hindrance in target binding compared to the propanoic acid derivative .
  • Tautomerism and Aromaticity : The 7-oxo derivative (CAS: 883550-13-8) exists in a dihydro form, disrupting aromaticity and altering electronic distribution .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound (CAS: 1993095-02-5) improves aqueous solubility, critical for in vitro assays .
  • Lipophilicity: Compared to the ethyl ester analogue (logP ~1.5), the propanoic acid derivative (logP estimated ~0.8) is more hydrophilic, favoring pharmacokinetic properties like absorption .

Biological Activity

3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a derivative of the triazolo-pyrimidine class of compounds, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₁₄N₄O. The compound features a triazolo-pyrimidine ring system that contributes to its biological activity. Its molecular weight is approximately 206.24 g/mol with a predicted melting point of around 146.13 °C and a boiling point of approximately 358.83 °C .

Antimicrobial Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study demonstrated that triazole derivatives possess a broad spectrum of antibacterial activity due to their ability to interfere with bacterial cell wall synthesis .

Anticancer Properties

Triazolo-pyrimidines have also been investigated for their anticancer potential. In vitro studies have shown that derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Effects

Compounds in this class have been evaluated for their anti-inflammatory properties. The presence of the propanoic acid moiety enhances the lipophilicity of the molecule, potentially improving its bioavailability and therapeutic efficacy in reducing inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways related to cancer progression.
  • Interference with DNA Synthesis : The triazole ring can interact with nucleic acids or enzymes involved in DNA replication.
  • Modulation of Ion Channels : Some derivatives act as calcium channel blockers, influencing cellular excitability and signaling .

Case Studies

  • Antibacterial Activity : A study comparing various triazolo-pyrimidine derivatives found that those with a propanoic acid group exhibited enhanced antibacterial activity against E. coli compared to their acetic acid counterparts .
  • Anticancer Efficacy : In a screening of triazole derivatives for anticancer activity, one compound similar to this compound showed IC50 values in the low micromolar range against MCF-7 cells .

Data Summary

PropertyValue
Molecular FormulaC₁₀H₁₄N₄O
Molecular Weight206.24 g/mol
Melting Point~146.13 °C
Boiling Point~358.83 °C
Antibacterial ActivityEffective against E. coli, S. aureus
Anticancer ActivityIC50 in low micromolar range against MCF-7

Q & A

Q. Table 1: Biological Activity of Selected Derivatives

Derivative StructureTarget OrganismIC50_{50} (µM)Reference
5-Chloro-substituted analogLeishmania donovani2.4 ± 0.3
7-Methyl-propanoic acid derivativeS. aureus8.7 ± 1.2

Q. Table 2: Crystallographic Parameters for Metal Complexes

ComplexSpace GroupR-Factor (%)Metal GeometryReference
[Zn(dmtp)2_2Br2_2]P21_1/c4.2Tetrahedral
[Hg(dmtp)2_2Cl2_2]C2/c3.8Tetrahedral

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 2
3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid

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